molecular formula C11H9ClN4O4 B13767074 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione CAS No. 5193-92-0

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione

Cat. No.: B13767074
CAS No.: 5193-92-0
M. Wt: 296.66 g/mol
InChI Key: TZDQNVYJEWYSSX-UHFFFAOYSA-N
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Description

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione typically involves multiple steps. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This is followed by further substitution reactions to introduce the 2-chloro-6-nitrophenyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.

    2-chloro-6-nitrophenyl derivatives: Compounds with similar structural motifs and potential biological activities.

Uniqueness

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine core with a 2-chloro-6-nitrophenyl group makes it a valuable compound for further research and development .

Properties

CAS No.

5193-92-0

Molecular Formula

C11H9ClN4O4

Molecular Weight

296.66 g/mol

IUPAC Name

6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9ClN4O4/c12-7-2-1-3-8(16(19)20)6(7)5-13-9-4-10(17)15-11(18)14-9/h1-4H,5H2,(H3,13,14,15,17,18)

InChI Key

TZDQNVYJEWYSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC2=CC(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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